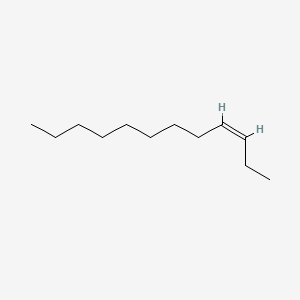

(Z)-3-dodecene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H24 |

|---|---|

Molecular Weight |

168.32 g/mol |

IUPAC Name |

(Z)-dodec-3-ene |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8-12H2,1-2H3/b7-5- |

InChI Key |

WLTSXAIICPDFKI-ALCCZGGFSA-N |

SMILES |

CCCCCCCCC=CCC |

Isomeric SMILES |

CCCCCCCC/C=C\CC |

Canonical SMILES |

CCCCCCCCC=CCC |

Origin of Product |

United States |

Overview of Alkenes in Modern Synthetic Strategies

Alkenes are fundamental building blocks in the chemical industry and academic research, serving as precursors for a wide array of functional groups and complex molecular architectures. nus.edu.sgcambridge.org Their utility stems from the high electron density of the carbon-carbon double bond (the π system), which makes them susceptible to attack by electrophiles and participants in a variety of addition and cycloaddition reactions. rsc.orgresearchgate.net Modern synthetic organic chemistry leverages the reactivity of alkenes through an expanding toolkit of powerful and selective transformations.

Key synthetic strategies involving alkenes include:

Difunctionalization Reactions: These reactions introduce two new functional groups across the double bond simultaneously, providing a rapid increase in molecular complexity in a single step. rsc.orgresearchgate.net Examples include aminohalogenation, aminocarbonation, and dihydroxylation. rsc.orgchemistrysteps.com

Transition Metal-Catalyzed Reactions: This is a vast and impactful area of synthesis. Cross-coupling reactions, such as the Suzuki and Heck reactions, form new carbon-carbon bonds by coupling alkenes with other organic molecules. fiveable.me Olefin metathesis, often catalyzed by ruthenium-based complexes, is a transformative reaction that redistributes C=C double bonds, enabling the synthesis of complex alkenes and macrocycles. fiveable.memdpi.com

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov addition of water across the double bond, yielding alcohols with regioselectivity complementary to acid-catalyzed hydration. cambridge.org

Epoxidation and Aziridination: These reactions convert the alkene double bond into a three-membered ring containing either an oxygen (epoxide) or a nitrogen (aziridine) atom, which are versatile intermediates for further synthetic manipulations. cambridge.org

The strategic application of these methods allows chemists to construct everything from common polymers like polyethylene (B3416737) to complex, biologically active natural products and pharmaceuticals. nus.edu.sg

Table 1: Key Synthetic Strategies Involving Alkenes

| Strategy | Description | Typical Reagents/Catalysts | Resulting Functional Group/Structure |

|---|---|---|---|

| Olefin Metathesis | Redistribution of alkylidene fragments between two alkenes. | Ruthenium or Molybdenum catalysts (e.g., Grubbs' catalyst) | New alkenes, cyclic compounds, polymers |

| Hydroboration-Oxidation | Two-step, anti-Markovnikov hydration of an alkene. | 1. Borane (B79455) (BH3) 2. Hydrogen peroxide (H2O2), base | Alcohol |

| Epoxidation | Addition of a single oxygen atom across the double bond. | Peroxy acids (e.g., m-CPBA) | Epoxide (oxirane) |

| Aminative Difunctionalization | Simultaneous introduction of a nitrogen-containing group and another functional group. | Transition metal catalysts or metal-free conditions | Multifunctional nitrogen-containing compounds |

| Heck Reaction | Palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. | Pd catalyst, base | Substituted alkene |

Stereochemical Considerations and the Distinctive Role of Z 3 Dodecene Isomerism in Chemical Research

The geometry of the double bond in alkenes plays a crucial role in determining a molecule's physical properties and biological activity. Isomerism in 3-dodecene (B1237925) arises from the restricted rotation around the C=C double bond, leading to two distinct stereoisomers: (Z)-3-dodecene and (E)-3-dodecene. nist.govnih.gov In the (Z)-isomer, the higher-priority substituent groups on each carbon of the double bond (in this case, the alkyl chains) are on the same side (zusammen) of the double bond's plane. libretexts.org In the (E)-isomer, they are on opposite sides (entgegen). libretexts.org

This seemingly subtle structural difference has profound consequences. The stereochemistry of a molecule can dictate its shape and how it interacts with other molecules, particularly biological receptors and enzymes. For example, many insect pheromones are long-chain alkenes or their derivatives, and their biological activity is often highly dependent on the specific geometry of the double bonds. The (Z)-isomer of one dodecene derivative, (3Z)-dodecen-12-olide, is a female-produced pheromone component of the invasive emerald ash borer, highlighting the biological importance of this specific configuration. researchgate.net Similarly, (Z)-8-dodecene-1-yl acetate (B1210297) is a sex pheromone component for numerous Lepidoptera species, and its synthesis requires precise control of stereochemistry. researchgate.net

The study of this compound and its isomers provides valuable insights into stereoselective reactions. Research into the isomerization of related alkenes, such as the conversion of (Z)-6-dodecene to its (E) isomer under certain reaction conditions, demonstrates the dynamic nature of these systems and the importance of developing synthetic methods that can selectively produce one isomer over the other. researchgate.netcapes.gov.br The ability to control the E/Z selectivity is a major goal in organic synthesis, as it allows for the targeted production of the desired, often biologically active, isomer.

Table 2: Properties of 3-Dodecene Isomers

| Property | This compound | (E)-3-dodecene |

|---|---|---|

| Synonym | cis-3-Dodecene | trans-3-Dodecene |

| Molecular Formula | C12H24 | C12H24 |

| Molecular Weight | 168.32 g/mol | 168.32 g/mol |

| CAS Registry Number | 7239-23-8 | 7206-14-6 |

| IUPAC Name | (Z)-dodec-3-ene | (E)-dodec-3-ene |

| InChIKey | WLTSXAIICPDFKI-ALCCZGGFSA-N | WLTSXAIICPDFKI-FNORWQNLSA-N |

Data sourced from PubChem and NIST WebBook. nih.govnist.govnih.gov

Current Research Frontiers and Unaddressed Challenges in Z 3 Dodecene Chemistry

Catalytic Stereoselective Synthesis Approaches

The partial hydrogenation of alkynes is a classic and effective method for the synthesis of (Z)-alkenes. The key to achieving high Z-selectivity lies in the use of "poisoned" catalysts that facilitate the syn-addition of hydrogen across the carbon-carbon triple bond of an alkyne, such as 3-dodecyne (B13799838), and prevent over-reduction to the corresponding alkane.

The Lindlar catalyst is a well-established heterogeneous catalyst for the stereoselective hydrogenation of alkynes to (Z)-alkenes. pressbooks.pubwikipedia.orgwisc.edu It consists of palladium supported on a solid matrix like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then "poisoned" with substances like lead acetate or quinoline. wikipedia.orglscollege.ac.inlibretexts.org This poisoning deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed (Z)-alkene to the corresponding alkane and minimizes isomerization to the more stable (E)-alkene. wikipedia.orgpolimi.it

The synthesis of this compound from 3-dodecyne using a Lindlar catalyst proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the alkyne triple bond, resulting exclusively in the (Z)-isomer. pressbooks.publscollege.ac.in The rational design of modern Lindlar-type catalysts focuses on optimizing the support, the nature of the poison, and the reaction conditions to maximize selectivity and yield. For instance, the choice of poison can significantly influence the catalyst's performance. Quinoline is often used to enhance selectivity by further deactivating the palladium surface. wikipedia.orgmasterorganicchemistry.com

Recent research has explored the use of ligand-modified palladium nanoparticles as an alternative to traditional Lindlar catalysts. These modern catalysts can offer improved performance in the hydrogenation of certain alkynes. polimi.it The ligands on the surface of the nanoparticles can create a specific steric and electronic environment around the active sites, promoting high Z-selectivity. polimi.it

Table 1: Comparison of Catalysts for Alkyne Hydrogenation

| Catalyst Type | Support/Ligand | Poison | Key Features | Selectivity for (Z)-Alkenes |

| Lindlar Catalyst | CaCO₃ or BaSO₄ | Lead Acetate, Quinoline | Heterogeneous, prevents over-reduction. wikipedia.orglscollege.ac.in | High |

| Ligand-Modified Pd | Al₂O₃ | Organic Ligands | Homogeneous or supported, tunable selectivity. polimi.it | High |

Nickel-based catalysts have emerged as a more cost-effective alternative to palladium for the semi-hydrogenation of alkynes. rsc.orgnih.gov Achieving high (Z)-selectivity with nickel catalysts often requires careful control of the reaction conditions and the use of specific ligands or additives. rsc.org

Recent advancements have demonstrated that nickel-catalyzed semi-hydrogenation can be highly stereoselective. For example, nickel boride (Ni₂B), sometimes referred to as a "P-1" type nickel catalyst, has shown effectiveness in converting alkynes to (Z)-alkenes. masterorganicchemistry.com Furthermore, innovative approaches using dual catalytic systems, such as a combination of nickel catalysis and photoredox catalysis, have enabled stereodivergent synthesis, allowing for the selective formation of either the (E)- or (Z)-alkene from the same alkyne starting material by tuning the reaction conditions. rsc.orgresearchgate.net The choice of ligands, additives, and even the hydrogen source (e.g., H₂ gas, water, or other hydrogen donors) plays a crucial role in directing the stereochemical outcome of the reduction. rsc.orgresearchgate.net For instance, the use of specific phosphine ligands can influence the geometry of the active nickel-hydride species, thereby controlling the stereoselectivity of the alkyne insertion step. rsc.org

Table 2: Nickel-Catalyzed Alkyne Reduction Strategies

| Catalytic System | Reductant | Key Features | Stereoselectivity |

| Nickel Boride (Ni₂B) | NaBH₄ | Heterogeneous, prepared in situ. masterorganicchemistry.com | Predominantly (Z) |

| Dual Ni/Photoredox | Triethylamine/Alcohol | Mild conditions, switchable selectivity. researchgate.net | Tunable (E) or (Z) |

| Ni-Phosphine Complexes | H₂ gas | Ligand-dependent stereocontrol. rsc.orgd-nb.info | Can be tuned for (E) or (Z) |

Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. While early catalysts often favored the formation of the thermodynamically more stable (E)-alkenes, significant progress has been made in developing catalysts that exhibit high Z-selectivity. nih.govsci-hub.se

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that utilizes cyclic olefins as monomers. While not a direct route to the small molecule this compound, ROMP of monomers like tetracyclododecene can produce polymers with repeating dodecene units within their backbones. mit.eduosti.govresearchgate.net The stereochemistry of the double bonds formed in the polymer chain can be controlled by the choice of the metathesis catalyst. mit.edu

Molybdenum and tungsten-based initiators have been developed that can produce highly cis-tactic polymers, where the double bonds in the polymer backbone have a (Z)-configuration. mit.edu For instance, specific molybdenum-based biphenolate imido alkylidene initiators are known to yield cis,isotactic polymers from monomers like tetracyclododecene. mit.edu Subsequent controlled degradation of such polymers could potentially offer a novel, albeit indirect, pathway to dodecene-containing fragments, although this is not a standard synthetic method for producing the simple molecule. The primary utility of ROMP in this context is the creation of polymeric materials with dodecene scaffolds. illinois.eduscilit.com

Cross-metathesis (CM) is a highly versatile reaction that allows for the formation of new alkenes from the reaction of two different olefinic substrates. The development of highly Z-selective CM catalysts has been a major breakthrough, enabling the direct synthesis of (Z)-alkenes like this compound. u-tokyo.ac.jpnih.gov

Molybdenum and tungsten-based catalysts, particularly those with monoaryloxide pyrrolide (MAP) ligands, have demonstrated exceptional Z-selectivity in olefin metathesis. researchgate.netnih.govacs.org These catalysts operate under kinetic control to favor the formation of the less stable (Z)-isomer. u-tokyo.ac.jp The high Z-selectivity is attributed to the specific steric environment created by the ligands around the metal center. In these catalysts, the incoming olefin preferentially coordinates in a way that minimizes steric interactions with the bulky aryloxide ligand, leading to a metallacyclobutane intermediate that preferentially forms the (Z)-alkene. acs.org

Ruthenium-based catalysts have also been developed for Z-selective CM. scilit.comresearchgate.netrsc.org These catalysts often feature chelating N-heterocyclic carbene (NHC) ligands that enforce a specific geometry around the metal, directing the reaction towards the (Z)-product. researchgate.netrsc.org These ruthenium catalysts have shown broad functional group tolerance, making them valuable tools for the synthesis of complex molecules containing a (Z)-alkene moiety. rsc.orgbeilstein-journals.orgmdpi.com

The synthesis of this compound via Z-selective CM would typically involve the reaction of 1-pentene (B89616) with 1-nonene (B85954) in the presence of a suitable molybdenum, tungsten, or ruthenium catalyst. The continuous removal of the volatile ethylene (B1197577) byproduct can help drive the reaction to completion.

Table 3: Prominent Catalyst Families for Z-Selective Cross-Metathesis

| Catalyst Metal | Key Ligand Type | Mechanistic Feature | Typical Z-Selectivity |

| Molybdenum/Tungsten | Monoaryloxide Pyrrolide (MAP) researchgate.netnih.govmit.edu | Steric control by bulky aryloxide ligand. acs.org | >95% |

| Ruthenium | Chelating N-Heterocyclic Carbene (NHC) researchgate.netrsc.org | Chelation-enforced stereocontrol. researchgate.net | High (>90%) |

Highly Z-Selective Cross-Metathesis (CM) Reactions for this compound: Catalyst Development and Mechanistic Insights

Innovations in Ruthenium Alkylidene Catalysts for Z-Selectivity

Z-Selective Wittig and Related Olefination Reactions

The Wittig reaction and its variants are fundamental methods for synthesizing alkenes from carbonyl compounds. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.org Unstabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes with moderate to high selectivity. organic-chemistry.orgwikipedia.org To achieve high (Z)-selectivity in the synthesis of this compound, an unstabilized ylide derived from a propylphosphonium salt would be reacted with nonanal.

The selectivity can be further enhanced by careful control of the reaction conditions. Performing the reaction in aprotic solvents and in the absence of lithium salts is crucial, as lithium salts can lead to equilibration of intermediates and reduce Z-selectivity. umich.edusemanticscholar.org The use of salt-free ylides, often prepared with bases like sodium amide or sodium hexamethyldisilazide, favors the kinetic product, which is the (Z)-alkene. wikipedia.org Adding certain agents like iodide salts in solvents like dimethylformamide can also significantly increase the proportion of the Z-isomer. wikipedia.org

The standard Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions, typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org However, the Still-Gennari modification of the HWE reaction provides a powerful method for the synthesis of (Z)-olefins with high stereoselectivity. nrochemistry.comscite.ai

This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters, in combination with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 (B118740) in a polar aprotic solvent like THF at low temperatures. nih.govresearchgate.netmdpi.com The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, leading to kinetic control and high Z-selectivity. nrochemistry.commdpi.com For the synthesis of this compound, this would involve the reaction of a phosphonate like diethyl 2-oxopentylphosphonate with heptanal (B48729) under Still-Gennari conditions. Recent advancements have introduced new Still-Gennari type reagents, such as those with 1,1,1,3,3,3-hexafluoroisopropyl groups, which can provide even higher Z-selectivity and may not require the use of crown ethers. mdpi.comnih.gov

Table 3: Comparison of HWE Variants for Z-Alkene Synthesis This table provides a general comparison of HWE variants.

| Reaction | Key Reagent Feature | Typical Selectivity | Conditions | Reference |

| Standard HWE | Alkyl phosphonates | E-selective | NaH, THF | wikipedia.org |

| Still-Gennari | Bis(trifluoroethyl) phosphonates | Z-selective | KHMDS, 18-crown-6, THF, -78 °C | scite.aimdpi.com |

| Ando Modification | Diaryl phosphonates | Z-selective | Strong base | mdpi.com |

Optimization of Reagents and Conditions for High (Z)-Selectivity in Dodecene Formation

Stereocontrolled Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with high chemo-, regio-, and stereoselectivity. nobelprize.orgjst.go.jp

A highly effective strategy for the stereoselective synthesis of (Z)-alkenes involves a two-step process: the hydrostannation of an internal alkyne followed by a Stille cross-coupling reaction.

The palladium-catalyzed hydrostannation of an alkyne like 3-dodecyne with a tin hydride, such as tributyltin hydride, can proceed with high regio- and stereoselectivity to yield a (Z)-vinylstannane. molaid.comnih.gov The choice of catalyst and reaction conditions is critical to control the stereochemical outcome.

The resulting (Z)-vinylstannane is then used in a palladium-catalyzed Stille cross-coupling reaction with an appropriate organic halide. This reaction proceeds with retention of the double bond geometry. While the Stille coupling is powerful, the toxicity and stoichiometric nature of the organotin reagents are drawbacks.

An alternative and often preferred cross-coupling method is the Suzuki-Miyaura reaction. nobelprize.org This involves the coupling of a (Z)-alkenylboron compound with an organic halide. organic-chemistry.orgacs.org The required (Z)-alkenylborane can be synthesized from an alkyne. The subsequent Suzuki-Miyaura coupling with a suitable partner, catalyzed by a palladium complex, proceeds with retention of stereochemistry to afford the (Z)-alkene. jst.go.jporganic-chemistry.org The use of air-stable potassium alkenyltrifluoroborates has further expanded the utility of this reaction. acs.org Iron-catalyzed Suzuki-Miyaura couplings have also been developed as a more sustainable alternative. rsc.org

Nickel-Catalyzed Reductive Coupling Approaches to Z-Alkenes

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. chinesechemsoc.org As a more earth-abundant and cost-effective alternative to palladium, nickel has garnered significant attention for catalyzing a wide array of transformations. acs.org Among these, nickel-catalyzed reductive cross-coupling reactions have emerged as a robust strategy for linking two electrophilic partners, precluding the need for pre-formed, often sensitive organometallic reagents. chinesechemsoc.org These reactions typically employ a stoichiometric metallic reductant, such as manganese (Mn) or zinc (Zn), to drive the catalytic cycle. chinesechemsoc.orgnih.gov

The general mechanism for a reductive cross-coupling often involves the sequential oxidative addition of two different electrophiles to a low-valent nickel center. For example, a Ni(0) species can react with an alkenyl halide to form a Ni(II)-alkenyl intermediate. This complex can then be reduced to a Ni(I) species, which subsequently activates the second electrophile (e.g., an alkyl halide) often via a radical pathway. nih.govnih.gov Alternatively, a Ni(I)/Ni(III) catalytic cycle may be operative. nih.govacs.org A key challenge in these reactions is controlling the chemo- and stereoselectivity.

While achieving high Z-selectivity in alkene synthesis can be difficult, certain iron-catalyzed reductive coupling methods have shown success in producing Z-olefins by coupling alkyl halides with terminal arylalkynes. acs.org Inspired by these concepts, nickel-catalyzed systems are being developed to achieve similar control. For the synthesis of this compound, a hypothetical nickel-catalyzed reductive cross-coupling could involve the reaction of a C9 alkyl electrophile with a C3 alkenyl electrophile, or another suitable combination.

For instance, a plausible route could be the reductive coupling of 1-bromononane (B48978) (a C9 alkyl halide) with (Z)-1-bromo-1-propene (a C3 alkenyl halide). The choice of ligand is crucial for influencing the reaction's outcome. Chiral bis(oxazoline) (BOX) ligands have been used in asymmetric reductive couplings, demonstrating that ligands can exert significant stereochemical control. nih.gov For non-asymmetric Z-selective synthesis, ligands that favor the formation and reductive elimination from a sterically demanding intermediate that leads to the Z-isomer would be required.

Recent advances have focused on the dicarbofunctionalization of alkenes, where two new carbon-carbon bonds are formed across a double bond in a single step. nih.gov These methods provide efficient access to complex molecular architectures from simple starting materials. rsc.org

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern synthetic chemistry. The synthesis of this compound provides a relevant context for applying these principles, particularly concerning catalyst design and reaction efficiency.

A major drawback of many homogeneous catalytic systems is the difficulty in separating the catalyst from the reaction mixture, which prevents its reuse and can lead to product contamination with trace metals. researchgate.net To address this, significant research has focused on developing heterogeneous or immobilized nickel catalysts that can be easily recovered and recycled. acs.orgunisyscat.de

Several strategies have proven effective:

Metal-Organic Frameworks (MOFs): MOFs can be used as platforms to immobilize nickel catalysts. These materials offer high surface area and tunable porosity. A mixed-ligand nickel catalyst immobilized on a UiO-66 MOF has been developed for Suzuki-Miyaura coupling, demonstrating high activity and recyclability. acs.org Similarly, Ni-carboxylate MOFs have been used for the hydrosilylation of alkenes and could be recycled ten times without significant loss of activity. rsc.org

Polymer and Biopolymer Supports: Nickel complexes can be supported on various polymers. An eco-friendly approach involves using modified cellulose, an abundant and biodegradable biopolymer, as a support for a nickel catalyst used in Suzuki cross-coupling reactions. This heterogeneous catalyst was recovered by simple centrifugation and reused for multiple cycles. mdpi.com

Inorganic Supports: Materials like carbon nitride have been used to create integrated, bifunctional photocatalysts. A Ni-deposited carbon nitride material was shown to be a fully heterogeneous and recyclable catalyst for C-O cross-coupling reactions under visible light. researchgate.net Another approach combines a nickel complex with a semiconductor material, enabling reuse for at least ten cycles without loss of activity. mpg.de

These heterogeneous systems represent a significant step towards more sustainable and cost-effective production processes by minimizing catalyst waste and simplifying product purification.

| Catalyst System | Reaction Type | Recyclability (Number of Runs) | Key Features | Reference |

|---|---|---|---|---|

| Nickel immobilized on MOF | Suzuki-Miyaura Coupling | Not specified, but described as recyclable | Highly active, mixed-ligand system | acs.org |

| Ni-Carboxylate MOF | Alkene Hydrosilylation | 10 | Robust, high turnover numbers | rsc.org |

| Nickel on Cellulose Support (CL-AcPy-Ni) | Suzuki Cross-Coupling | 5 | Biodegradable support, easy separation | mdpi.com |

| Ni-deposited Carbon Nitride | C-O Cross-Coupling | Recyclable | Fully heterogeneous dual photocatalyst | researchgate.net |

| Bifunctional Ni-Semiconductor | C-S Cross-Coupling | 10 | Maintained catalytic activity | mpg.de |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.in Reactions with high atom economy, such as isomerizations and additions, are inherently less wasteful. kccollege.ac.innwnu.edu.cn

Isomerization Reactions: The most atom-economic route to a specific internal alkene like this compound would be the stereoselective isomerization of a different dodecene isomer, such as the readily available 1-dodecene. researchgate.netorganic-chemistry.org This process involves rearranging the atoms of the starting material without any loss, achieving 100% theoretical atom economy.

Addition Reactions: The hydroalkylation of an alkyne is another highly atom-economic approach. nih.govrsc.org For example, the direct addition of a nonane (B91170) C-H bond across the triple bond of 1-propyne would, in principle, form this compound with 100% atom economy. While cobalt catalysts have been reported for such Z-selective transformations, the development of analogous nickel-based systems is an active area of research. rsc.org

In contrast, classical methods like the Wittig reaction, while effective, suffer from poor atom economy due to the generation of a stoichiometric phosphine oxide byproduct. Reductive coupling reactions, as described in section 2.1.4.2, offer a better atom economy than substitution-based routes that require pre-functionalized organometallic reagents, but they still generate waste from the stoichiometric reductant (e.g., oxidized Mn or Zn).

Minimizing byproducts is directly linked to maximizing reaction selectivity. A highly stereoselective synthesis of this compound avoids the formation of the (E)-isomer, eliminating the need for difficult and wasteful separation steps.

| Synthetic Route | General Reaction | Key Byproducts | Theoretical Atom Economy |

|---|---|---|---|

| Alkene Isomerization | Alkene A → Alkene B | None | 100% |

| Alkyne Hydroalkylation | Alkane + Alkyne → Alkene | None | 100% |

| Reductive Coupling | R1-X + R2-X + Reductant → R1-R2 | Oxidized Reductant, Salts | Moderate |

| Wittig Reaction | Aldehyde/Ketone + Ylide → Alkene | Triphenylphosphine oxide | Low |

Catalyst Recycling and Reusability Studies for Efficient Production

Scale-Up Considerations and Process Intensification in Dodecene Production

The transition from a laboratory-scale synthesis to industrial production presents numerous challenges, including ensuring safety, maintaining product quality and stereoselectivity, and achieving economic viability. mdpi.com Commercial dodecenes are typically produced via the oligomerization of light olefins like ethylene or propene, resulting in a complex mixture of linear and branched isomers. uliege.beacs.org Producing a single, pure isomer like this compound on a large scale requires a much more precise and controlled process.

Process intensification has emerged as a key strategy for developing safer, more efficient, and sustainable chemical manufacturing processes. mdpi.comsciengine.com This approach focuses on designing compact and highly efficient reactors and processes, often by shifting from traditional batch production to continuous manufacturing. mdpi.com

Key aspects of process intensification relevant to this compound synthesis include:

Continuous Flow Chemistry: Performing reactions in continuous flow reactors, such as microreactors or packed-bed reactors, offers significant advantages over batch processing. These include superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety due to the small reaction volumes (hold-up) at any given moment. acs.orgtue.nl This level of control is critical for maximizing the selectivity of stereoisomers.

Integration of Reaction and Separation: Process intensification encourages combining multiple operational units. For catalytic reactions, this could involve designing a reactor where the catalyst is retained (e.g., a packed-bed reactor with a heterogeneous catalyst), allowing the product stream to be continuously removed. This simplifies downstream processing and facilitates catalyst recycling.

Scalability: Scaling up a continuous flow process ("scale-out") often involves running multiple small reactors in parallel rather than building a single, massive reactor. researchgate.net This approach mitigates many of the risks associated with traditional scale-up, as the optimized reaction conditions established in the lab can be directly replicated in production. tue.nl

For the synthesis of this compound, implementing a continuous flow process using a highly active and recyclable heterogeneous nickel catalyst would be an ideal scenario from a process intensification perspective. This would allow for the safe, controlled, and continuous production of the target molecule with high purity, minimizing waste and energy consumption.

Stereoselective and Regioselective Addition Reactions

Addition reactions involving this compound are governed by the principles of stereoselectivity and regioselectivity, which determine the spatial arrangement and orientation of the atoms adding to the double bond. masterorganicchemistry.commasterorganicchemistry.com The planarity of the double bond allows for attack from two faces, leading to different stereoisomeric products, while the substitution pattern dictates which carbon atom forms a new bond with a given part of the adding reagent. masterorganicchemistry.com

Electrophilic Additions: Kinetics and Stereochemical Outcomes

Electrophilic addition is a fundamental reaction class for alkenes. The reaction is initiated by an electrophile attracting the electrons from the carbon-carbon double bond. The mechanism and the structure of the intermediate significantly influence the stereochemical outcome of the product.

Haloetherification is an electrophilic addition reaction where a halogen and an alkoxy group are added across the double bond. The reaction is typically carried out using a source of electrophilic halogen (e.g., N-bromosuccinimide, NBS) in an alcohol solvent. The proposed mechanism involves the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the solvent (an alcohol) occurs from the face opposite to the halonium ion bridge, resulting in a net anti-addition.

For this compound, this anti-addition would lead to a racemic mixture of threo diastereomers. For example, reaction with NBS in methanol (B129727) would yield (3R,4S)-3-bromo-4-methoxydodecane and its (3S,4R)-enantiomer.

Halolactonization is an analogous intramolecular process where a molecule contains both a double bond and a carboxylic acid group. orgsyn.org This reaction is not applicable to this compound itself, as it lacks the necessary carboxyl functional group to act as the intramolecular nucleophile.

Asymmetric Epoxidation is a powerful method for converting alkenes into chiral epoxides, which are versatile synthetic intermediates. orientjchem.org For unfunctionalized alkenes like this compound, several methods are notable.

Jacobsen-Katsuki Epoxidation : This method employs a chiral manganese-salen complex as the catalyst and an oxidant like sodium hypochlorite. wikipedia.org It is particularly effective for the enantioselective epoxidation of cis-disubstituted alkenes. The catalyst directs the oxygen atom transfer to one of the two faces of the alkene, leading to a high enantiomeric excess (ee) of one epoxide enantiomer.

Shi Epoxidation : This method utilizes a fructose-derived ketone as an organocatalyst with potassium peroxymonosulfate (B1194676) (oxone) as the oxidant. wikipedia.org The active species is a chiral dioxirane. While initially noted for trans-olefins, developments have expanded its utility, and it represents a key metal-free alternative for asymmetric epoxidation. orientjchem.orgwikipedia.org

Asymmetric Dihydroxylation introduces two hydroxyl groups across the double bond in a stereocontrolled manner.

Sharpless Asymmetric Dihydroxylation : This is the preeminent method for the enantioselective dihydroxylation of alkenes. wikipedia.orgmdpi.com It uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgnptel.ac.in The reaction proceeds via a syn-addition mechanism, where both hydroxyl groups are added to the same face of the double bond. wikipedia.org The choice of the chiral ligand dictates the face of the attack.

AD-mix-β , containing the (DHQD)₂PHAL ligand, typically delivers the diol from the "top" face of the alkene when drawn in a standard orientation.

AD-mix-α , containing the (DHQ)₂PHAL ligand, delivers the diol from the "bottom" face. mdpi.com

For this compound, this reaction provides a direct route to chiral vicinal diols.

| Reaction | Key Reagents | Stereochemical Outcome | Major Product(s) |

|---|---|---|---|

| Jacobsen Epoxidation | Chiral Mn(III)-salen catalyst, NaOCl | Enantioselective syn-addition | (3R,4S)-3,4-epoxydodecane or (3S,4R)-3,4-epoxydodecane |

| Sharpless Dihydroxylation | AD-mix-β (cat. K₂OsO₂(OH)₄, (DHQD)₂PHAL), K₃Fe(CN)₆, K₂CO₃ | Enantioselective syn-addition | (3R,4R)-dodecane-3,4-diol |

| Sharpless Dihydroxylation | AD-mix-α (cat. K₂OsO₂(OH)₄, (DHQ)₂PHAL), K₃Fe(CN)₆, K₂CO₃ | Enantioselective syn-addition | (3S,4S)-dodecane-3,4-diol |

Haloetherification and Halolactonization Reactions of this compound

Radical Addition Chemistry: Control of Selectivity and Polymerization Initiations with this compound

Radical addition to alkenes proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of a radical initiator like a peroxide. libretexts.org

The reaction is initiated by the homolytic cleavage of the weak O-O bond in the peroxide. The resulting radical abstracts a hydrogen atom from HBr to generate a bromine radical. This bromine radical then adds to the alkene π-bond. libretexts.org For an unsymmetrical alkene, the addition occurs at the less substituted carbon to yield the more stable (more substituted) carbon radical intermediate. libretexts.org

In the case of the symmetrically substituted this compound, the addition of the bromine radical to either C3 or C4 produces the same secondary radical intermediate. The subsequent step is the abstraction of a hydrogen atom from HBr by the carbon radical to form the product and regenerate a bromine radical, which continues the chain. The stereochemistry of radical addition is often mixed, leading to both syn- and anti-addition products.

While radical reactions can initiate polymerization, this compound is an unactivated alkene and is generally not a suitable monomer for efficient radical polymerization compared to activated alkenes like styrenes or acrylates.

Hydroboration-Oxidation and Hydroamination of this compound: Stereochemical Control

Hydroboration-Oxidation is a two-step reaction sequence that converts an alkene into an alcohol. The first step, hydroboration, involves the addition of a borane (e.g., BH₃·THF) across the double bond. This addition is stereospecific, occurring exclusively with syn-stereochemistry, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comscielo.org.bo For internal, symmetrically substituted alkenes like this compound, the regioselectivity is not a significant factor as the two carbons of the double bond are sterically similar. scielo.org.boredalyc.org

The hydroboration of this compound results in the formation of a trialkylborane. Subsequent oxidation of the C-B bond, typically with hydrogen peroxide (H₂O₂) and base, replaces the boron atom with a hydroxyl group with complete retention of stereochemistry. masterorganicchemistry.com The syn-addition of B-H to the Z-alkene followed by replacement of B with OH results in a racemic mixture of the (3R,4S)- and (3S,4R)-threo-dodecan-4-ol. A close analogue, cis-3-hexene, undergoes hydroboration-oxidation to yield a racemic mixture of enantiomeric alcohols. scielo.org.boredalyc.org

Hydroamination involves the formal addition of an N-H bond of an amine across a carbon-carbon double bond. wikipedia.orglibretexts.org This reaction is highly atom-economical but often requires a catalyst to overcome a high activation barrier, especially for unactivated alkenes. wikipedia.org Catalysts are typically based on alkali metals, rare-earth metals, or late transition metals. wikipedia.orgescholarship.org

For an internal alkene like this compound, intermolecular hydroamination would yield a secondary amine. The reaction mechanism often involves the formation of a metal-amide complex, followed by insertion of the alkene into the metal-nitrogen bond. Control of regioselectivity and stereoselectivity is a significant challenge in the hydroamination of internal alkenes.

| Reaction Step | Reagents | Key Intermediate/Product | Stereochemistry |

|---|---|---|---|

| 1. Hydroboration | BH₃·THF | Tri-((3R,4S)/(3S,4R)-dodecan-3-yl)borane | Syn-addition of H and B |

| 2. Oxidation | H₂O₂, NaOH | (3R,4S)-dodecan-4-ol and (3S,4R)-dodecan-4-ol | Retention of configuration |

Olefin Metathesis Reactions with this compound as Substrate

Olefin metathesis is a powerful transformation that involves the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most commonly based on ruthenium or tungsten. google.com this compound can participate in several types of metathesis reactions, including self-metathesis and cross-metathesis.

The stereochemistry of the starting alkene is crucial. The development of stereoretentive metathesis catalysts has enabled the preservation of the double bond geometry of the starting material in the product. acs.orgnih.gov

Self-Metathesis : In the self-metathesis of this compound, the molecule would react with itself. With a non-selective catalyst, a statistical mixture of this compound, (E)-3-dodecene, (Z)-5-decene, and (Z)-7-tetradecene could be expected over time, alongside ethylene and 2-butenes. However, with a Z-stereoretentive catalyst, the reaction would primarily regenerate the starting material, a process that can be confirmed through isotopic labeling studies. nih.gov

Cross-Metathesis : this compound can undergo cross-metathesis with other olefins. The use of Z-selective or Z-retentive catalysts is critical for achieving high stereoselectivity in the products. For example, the cross-metathesis of this compound with a terminal alkene like allyl alcohol, using a Z-retentive ruthenium catalyst, would be expected to yield a (Z)-alkene product. The low activity of some stereoretentive catalysts can be a limitation. acs.org

| Cross-Metathesis Partner | Catalyst Type | Expected Major Olefinic Product(s) |

|---|---|---|

| Ethylene (ethenolysis) | Non-selective (e.g., Grubbs 1st Gen) | 1-Butene and 1-decene (B1663960) |

| (Z)-2-butene-1,4-diol | Z-retentive Ru catalyst | (Z)-alkenol products |

| 1-Dodecene | Z-retentive Ru catalyst | (Z)-3-tetradecene and (Z)-5-decene |

Ring-Closing Metathesis (RCM) in Synthesis of Dodecene-Derived Cyclic Structures

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of unsaturated cyclic compounds from acyclic dienes. wikipedia.org The reaction, typically catalyzed by ruthenium or molybdenum complexes, proceeds through an intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct like ethylene. wikipedia.org

While this compound itself, being a mono-olefin, cannot directly undergo RCM, it can serve as a crucial precursor in a synthetic sequence leading to a diene that is then subjected to RCM. For example, a cross-metathesis reaction involving this compound and a functionalized terminal alkene could introduce a second double bond into the molecule, creating a suitable diene substrate for a subsequent RCM cyclization. The efficiency and stereoselectivity of RCM are influenced by factors such as the choice of catalyst, substrate structure, and reaction conditions. wikipedia.orgorganic-chemistry.org Modern ruthenium catalysts, often referred to as Grubbs catalysts, are known for their high tolerance to various functional groups, making them suitable for complex molecule synthesis. organic-chemistry.orggoogle.com The synthesis of macrocycles ranging from 5 to over 30 atoms in the ring has been successfully reported using RCM. wikipedia.org

Cross-Metathesis Applications in Complex Molecule Assembly Utilizing this compound

Cross-metathesis (CM) is an essential tool for forming new carbon-carbon double bonds between two different olefinic substrates. This compound can be employed as a partner in CM reactions to construct more complex molecules. These reactions are typically catalyzed by ruthenium or molybdenum alkylidene complexes. sci-hub.se

The reaction of this compound with a terminal alkene, a process known as ethenolysis when ethylene is the partner, can yield valuable shorter-chain olefins. google.commdpi.com For instance, the ethenolysis of a C17 alkene derived from oleic acid has been shown to produce 1-nonene and 1-decene with high yield and selectivity. researchgate.net Similarly, the cross-metathesis of methyl oleate (B1233923) with 1-hexene (B165129) can selectively produce 3-dodecene (B1237925) and methyl-9-dodecenoate. d-nb.info

The choice of catalyst is critical for achieving high selectivity and efficiency. Z-selective ruthenium catalysts have been developed that can favor the formation of the Z-isomer in the product. mdpi.comscispace.com For example, ruthenium catalysts bearing cyclometalated ligands have demonstrated high Z-selectivity in the homodimerization of terminal olefins and in cross-metathesis reactions. mdpi.com The reaction conditions, such as temperature and the ratio of reactants, also play a significant role.

Table 1: Examples of Cross-Metathesis Reactions Involving Dodecene Isomers

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| 1-Dodecene | (Z)-Butene-1,4-diol | Ru-dithiocatecholate complexes | (Z)-Hexadec-2-en-1,4-diol | Low conversion (<40%), but high Z-selectivity (E/Z = 5/95) | acs.orgnih.gov |

| 1-Dodecene | Vinyl acetal | Ruthenium-based catalyst | Z-α,β-unsaturated acetal | Good yield, >95% Z-selectivity | scispace.com |

| 1-Dodecene | 3-Butenyl acetate | Ru-3c | Insect pheromone precursor | 73% yield, 97% Z-selectivity | sci-hub.se |

Oxidative Degradation and Functionalization Pathways

Selective Oxidation of the Double Bond Using Advanced Reagents

The double bond in this compound is susceptible to selective oxidation, leading to the formation of valuable functionalized products such as epoxides and diols.

Epoxidation: The conversion of an alkene to an epoxide is a common transformation. wikipedia.org Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for this purpose, reacting with the alkene in a concerted mechanism to deliver an oxygen atom. youtube.com The reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide. Metal-catalyzed epoxidations using hydrogen peroxide or alkyl hydroperoxides offer an alternative, often with improved selectivity. wikipedia.org For example, manganese-based catalysts have been shown to be effective for the epoxidation of a wide range of olefins with peracetic acid or hydrogen peroxide. organic-chemistry.orgresearchgate.net These catalytic systems can exhibit high selectivity, particularly for cis-olefins. organic-chemistry.org

Dihydroxylation: The double bond can be converted into a 1,2-diol through dihydroxylation. Osmium tetroxide (OsO₄) is a highly effective reagent for syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. libretexts.org Due to its toxicity and cost, catalytic amounts of OsO₄ are often used in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). libretexts.org

Table 2: Reagents for Selective Oxidation of Alkenes

| Reaction | Reagent(s) | Product Type | Stereochemistry | Reference |

|---|---|---|---|---|

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | Stereospecific (cis-alkene gives cis-epoxide) | youtube.com |

| Epoxidation | Mn(II) salts, H₂O₂, Bicarbonate buffer | Epoxide | N/A | organic-chemistry.org |

| Epoxidation | Mn catalyst, Peracetic acid | Epoxide | Selective for cis-olefins | organic-chemistry.org |

| Syn-Dihydroxylation | Osmium tetroxide (OsO₄), NaHSO₃ | 1,2-Diol | Syn-addition | libretexts.org |

Catalytic Cleavage Reactions for Diacid or Dialdehyde Synthesis from this compound

Oxidative cleavage of the carbon-carbon double bond in this compound breaks the molecule into two smaller fragments, typically aldehydes, carboxylic acids, or a combination thereof.

Ozonolysis: Ozonolysis is a powerful and widely used method for cleaving double bonds. libretexts.org The reaction involves treating the alkene with ozone (O₃) at low temperatures, followed by a work-up step that determines the final products. A reductive work-up, commonly using dimethyl sulfide (B99878) ((CH₃)₂S) or zinc and acetic acid, yields aldehydes. libretexts.org For this compound, ozonolysis with a reductive work-up would produce propanal and nonanal. An oxidative work-up, typically with hydrogen peroxide, will yield carboxylic acids, in this case, propanoic acid and nonanoic acid. The ozonolysis of cyclododecene (B75492), a related C12 olefin, has been studied to produce 1,12-dodecanedialdehyde and 1,12-dodecanedicarboxylic acid. kiche.or.kr

Other Cleavage Methods: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, basic conditions can also cleave the double bond. libretexts.org Depending on the substitution pattern of the alkene, this method yields ketones and/or salts of carboxylic acids. libretexts.org A one-pot method combining manganese-catalyzed oxidation with hydrogen peroxide and subsequent cleavage with periodate (B1199274) has also been developed for the oxidative cleavage of alkene C=C bonds. researchgate.net

Isomerization and Rearrangement Studies

Photoinduced and Acid-Catalyzed Z/E Isomerization of this compound

The interconversion between Z (cis) and E (trans) isomers of 3-dodecene can be induced by various stimuli, including light and acid catalysts.

Photoinduced Isomerization: The E to Z isomerization of alkenes can be achieved through irradiation with light, often in the presence of a photocatalyst. mdpi.comrsc.org For example, visible light in the presence of an organic photocatalyst like fac-Ir(ppy)₃ has been used to isomerize E-cinnamates to their Z-isomers. mdpi.com While specific studies on this compound are not prevalent, the general principles apply. The mechanism often involves energy transfer from the excited photocatalyst to the alkene, leading to a temporary weakening of the pi-bond, allowing for rotation and subsequent relaxation to a mixture of isomers, or selectively to the less stable isomer under kinetic control.

Acid-Catalyzed Isomerization: Acid catalysts can promote the isomerization of alkenes by protonating the double bond to form a carbocation intermediate. researchgate.netnih.gov Rotation around the single bond in the carbocation, followed by deprotonation, can lead to the formation of the isomeric alkene. Studies on the isomerization of 1-dodecene using solid acid catalysts like Amberlyst-15 have shown that the double bond migrates stepwise along the carbon chain. researchgate.net The activation energy for the isomerization of 2-dodecene to 3-dodecene was found to be 51.1 kJ/mol. researchgate.net The reaction of (Z)-6-dodecene with Ph₃SnH and Et₃B at 60 °C resulted in a mixture of (Z)- and (E)-6-dodecene, demonstrating that radical systems can also induce isomerization. capes.gov.br

Table 3: Isomerization Studies of Dodecene Isomers

| Isomer | Conditions | Catalyst/Reagent | Outcome | Reference |

|---|---|---|---|---|

| 1-Dodecene | 90 °C | Amberlyst-15 | Isomerization to internal dodecenes | researchgate.net |

| (Z)-6-Dodecene | 60 °C, 5 h | Ph₃SnH, Et₃B | Isomeric mixture (Z/E = 64/36) | capes.gov.br |

Skeletal Rearrangements Involving the Dodecene Backbone

The carbon backbone of this compound, like other long-chain alkenes, is susceptible to skeletal rearrangements under specific catalytic conditions, most notably in the presence of acid catalysts. These rearrangements lead to the formation of various structural isomers, transforming the linear C12 chain into branched structures. The study of these transformations is often embedded within broader research on the hydroisomerization and catalytic cracking of long-chain alkanes, where alkenes are crucial reaction intermediates. mdpi.comosti.govrsc.org

The predominant mechanism for the skeletal rearrangement of this compound proceeds through the formation of a carbenium ion intermediate. tandfonline.com This process is typically initiated by the protonation of the double bond by a Brønsted acid site on a heterogeneous catalyst, such as a zeolite. mdpi.commasterorganicchemistry.com

Once formed, the secondary dodecyl carbocation can undergo a series of rapid intramolecular rearrangements involving 1,2-hydride shifts and 1,2-alkyl (methide) shifts. These shifts result in the migration of the positive charge along the carbon chain and, more significantly, the rearrangement of the carbon skeleton itself to form more stable tertiary carbocations. The catalytic cycle is generally understood to involve the dehydrogenation of an alkane (like n-dodecane) to an alkene (like dodecene) on metal sites, followed by the skeletal rearrangement of the alkene on acid sites, and subsequent hydrogenation back to a branched alkane. mdpi.comosti.gov

The efficiency and selectivity of these skeletal rearrangements are highly dependent on the nature of the catalyst and the reaction conditions. Bifunctional catalysts, typically containing a noble metal (e.g., Platinum) on an acidic support (e.g., zeolites like ZSM-22, ZSM-5, Beta), are commonly employed. mdpi.comrsc.orgrsc.org The acidic support provides the sites for the isomerization, while the metal component facilitates the intermediate dehydrogenation and final hydrogenation steps.

Research on the hydroisomerization of n-dodecane, which proceeds via dodecene intermediates, provides significant insight into the skeletal rearrangements of the C12 backbone. The choice of zeolite, with its specific pore structure and acid site distribution, plays a critical role in determining the product distribution. mdpi.comrsc.org For instance, the location of Brønsted acid sites within the zeolite channels can significantly influence the selectivity towards isomerization (skeletal rearrangement) versus the competing reaction of cracking (β-scission), where the carbon chain is broken into smaller fragments. tandfonline.comrsc.org

Studies have shown that modifying the properties of these catalysts can enhance the rate of skeletal rearrangement. For example, treating ZSM-22 zeolite with citric acid was found to increase the number of Brønsted acid sites, which in turn accelerated the skeletal rearrangement rate during n-dodecane hydroisomerization, boosting the conversion from 19.6% to 89.7% under the same conditions. rsc.org

The table below summarizes findings from studies on n-dodecane hydroisomerization, which reflect the conditions and catalytic systems under which the dodecene backbone undergoes skeletal rearrangement.

Table 1: Catalytic Systems and Findings in the Skeletal Rearrangement of the C12 Backbone (from n-Dodecane Hydroisomerization studies)

| Catalyst System | Key Research Findings | Primary Products | Reference |

|---|---|---|---|

| Pt/Beta Zeolite | The location of Brønsted acid sites significantly impacts selectivity. Sites in larger channels (0.66 × 0.67 nm) favored isomerization, while sites in smaller channels (0.56 × 0.56 nm) favored cracking. | Branched C12 isomers, cracking products | rsc.org |

| Pt/ZSM-22 Zeolite | Treatment of ZSM-22 with citric acid increased Brønsted acid sites, accelerating the skeletal rearrangement rate and increasing n-dodecane conversion significantly. | C12-isomers | rsc.org |

| Pt/Shaped MgAPO-11 | Achieved high n-dodecane conversion (94%) and isomer selectivity (95%) at 280 °C, indicating efficient skeletal rearrangement. | Isododecanes | rsc.org |

| 0.5Pt-15WZr (Platinum Tungstated Zirconia) | Used for hydrocracking of polymers, the mechanism involves dehydrogenation to an olefin followed by isomerization via a carbenium ion intermediate on Brønsted acid sites. This highlights the fundamental pathway for skeletal rearrangement. | Branched hydrocarbons (C5-C16) | osti.gov |

Advanced Computational and Theoretical Investigations in Z 3 Dodecene Chemistry

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) provides the fundamental framework for describing the behavior of electrons in molecules. imperial.ac.uk Through QM calculations, it is possible to determine a wide range of properties, from the ground-state electron distribution to the energetics of chemical transformations. wikipedia.org These methods have become indispensable tools for chemists, offering a lens into the electronic heart of molecules like (Z)-3-dodecene.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry, balancing accuracy with computational feasibility, making it ideal for studying molecules of the size of this compound. wikipedia.orgrutgers.edu The core principle of DFT is that the ground-state energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. wikipedia.orgpku.edu.cn

For this compound, DFT calculations, often employing functionals like B3LYP or those from the M06 family, are used to optimize the molecular geometry and compute key ground-state properties. acs.org These properties include bond lengths, bond angles, and electronic characteristics such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

DFT is also extensively used to calculate reaction energetics. For instance, the enthalpy change (ΔH) for reactions involving long-chain alkenes, such as hydrogenation or hydrocracking, can be accurately predicted. rsc.org Studies on the cracking of C-10 and C-14 alkanes, which share structural similarities with the dodecene chain, show that the cracking of alkanes is a strongly endothermic process with reaction energies often exceeding 60 kJ mol⁻¹. rsc.org The adsorption energy of long-chain hydrocarbons on catalyst surfaces, a crucial first step in many catalytic reactions, can also be computed, with values for C-14 saturated hydrocarbons being around 20-30 kJ mol⁻¹ higher than for C-10 hydrocarbons. rsc.org

Table 1: Computed Ground State Properties of this compound This table presents theoretical property data for this compound.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄ | PubChem nih.gov |

| Molecular Weight | 168.32 g/mol | PubChem nih.gov |

| IUPAC Name | (Z)-dodec-3-ene | PubChem nih.gov |

| XLogP3-AA (Octanol/Water Partition Coeff.) | 5.8 | Computed by PubChem nih.gov |

| HOMO-LUMO Gap | Varies with functional | General DFT principle |

While DFT is powerful, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for critical points on a potential energy surface, such as transition states. rsc.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, particularly CCSD(T), are often used to refine energies for transition state structures initially located with DFT. rsc.orgwm.edu

A transition state (TS) represents the highest energy point along a reaction coordinate. Its structure and energy (the activation energy, Eₐ) determine the rate of a chemical reaction. For reactions involving this compound, such as isomerization to (E)-3-dodecene or epoxidation, identifying the TS is crucial for understanding the mechanism.

The process involves several computational steps:

Locating the TS: An initial guess for the TS geometry is optimized using an algorithm designed to find a first-order saddle point on the potential energy surface.

Frequency Analysis: To confirm that the optimized structure is a true TS, its vibrational frequencies are calculated. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. wm.edu

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. sioc-journal.cnskku.edu This ensures that the identified TS correctly connects the desired reactants and products. nih.gov

For example, in the epoxidation of alkenes, ab initio calculations have been used to model the spiro transition state, revealing that cis-alkenes often react faster than their trans counterparts due to different steric interactions in the TS. wm.edu Similarly, studies on Still-Wittig rearrangements show how transition state energies, calculated via ab initio methods, can predict the Z/E selectivity of the resulting alkene. nih.gov

Table 2: Representative Activation Energies for Alkene Reactions from Ab Initio Studies This table shows examples of activation barriers calculated for reactions analogous to those this compound might undergo.

| Reaction | Alkene | Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Epoxidation | cis-2-Butene | DFT (B3LYP/6-31G*) | 11.9 | Stone et al. wm.edu |

| Epoxidation | trans-2-Butene | DFT (B3LYP/6-31G*) | 13.5 | Stone et al. wm.edu |

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics of this compound

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic rearrangements in a reaction, molecular modeling and dynamics simulations are essential for understanding the conformational flexibility and condensed-phase behavior of molecules like this compound.

The long, flexible nonyl chain of this compound allows it to adopt a vast number of different spatial arrangements, or conformations. Conformational analysis aims to identify the low-energy conformers, as these are the most populated at equilibrium and are likely to be the reactive species.

Molecular Mechanics (MM) force fields, such as MM3 or MMFF94, are often the first choice for exploring the conformational landscape due to their computational speed. cwu.edubas.bg These methods model a molecule as a collection of balls (atoms) and springs (bonds), calculating the steric energy based on bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. bas.bg Conformational search algorithms systematically alter dihedral angles to generate and energetically evaluate thousands of potential structures, identifying the most stable ones. cwu.edubas.bg

For flexible molecules, steric hindrance, such as 1,3-diaxial interactions seen in cyclohexane (B81311) derivatives, plays a key role in determining conformational energies. numberanalytics.com In a long chain like that of this compound, gauche interactions between alkyl segments increase the steric energy relative to an all-anti (fully extended) conformation. The geometries of the most stable conformers found via MM are typically re-optimized using more accurate DFT methods to obtain more reliable relative energies.

Table 3: Hypothetical Conformational Energy Profile for a Long-Chain Alkene This table illustrates how steric interactions affect the relative energy of different conformers.

| Conformer Description | Key Dihedral Angles | Relative Steric Energy (kcal/mol) | Comments |

|---|---|---|---|

| Anti (Extended) | All C-C-C-C are ~180° | 0.0 (Reference) | Lowest energy, minimal steric strain |

| Single Gauche | One C-C-C-C is ~60° | ~0.9 | Introduction of a single gauche interaction |

| Double Gauche | Two C-C-C-C are ~60° | ~1.8 | Additive strain from multiple gauche interactions |

Many important reactions of alkenes, such as hydrogenation, isomerization, and polymerization, are catalyzed. Understanding how a substrate like this compound interacts with a catalyst is key to explaining and predicting reaction outcomes, especially stereoselectivity. Due to the large size of many catalytic systems (e.g., organometallic complexes with bulky ligands or enzymes), a full QM treatment is often intractable.

This challenge is overcome using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. rsc.orgmpg.de In a QM/MM simulation, the system is partitioned into two regions: mpg.deresearchgate.net

The QM Region: The chemically active core of the system, such as the alkene's C=C double bond and the metal center of the catalyst, is treated with a high-level QM method (like DFT). This accurately describes bond breaking/formation and electronic effects.

The MM Region: The remainder of the system, including the long alkyl chain of the dodecene, bulky catalyst ligands, and solvent molecules, is treated with a classical MM force field. This efficiently accounts for the steric and electrostatic environment. mpg.de

By combining QM/MM with Molecular Dynamics (MD) simulations, one can observe the dynamic evolution of the catalyst-substrate complex over time. mdpi.com MD simulations reveal how the substrate docks into the catalyst's active site and how the conformational flexibility of both partners can influence the reaction. acs.orgnih.gov For example, simulations can show how non-covalent interactions between the substrate and the catalyst's chiral environment steer the alkene to bind in a specific orientation, leading to a highly stereoselective product. nih.gov

Conformational Analysis of this compound and its Derivatives

Prediction of Reaction Outcomes and Mechanistic Pathways

A primary goal of computational chemistry is to predict the outcome of a reaction without performing the experiment. nih.gov This involves elucidating the complete reaction mechanism and identifying the kinetically and thermodynamically favored pathways. patonlab.com

For this compound, this could involve predicting the product distribution in a catalytic isomerization reaction. Different mechanistic pathways, such as a π-allyl mechanism or a metal-hydride addition-elimination (alkyl) mechanism, can be proposed. researchgate.net Computational chemists can then model each proposed pathway, calculating the geometries and energies of all intermediates and transition states.

By constructing a complete potential energy surface diagram, the activation barriers for each competing pathway can be compared. acs.org The pathway with the lowest activation barrier is predicted to be the fastest and therefore the dominant reaction channel. For instance, DFT studies on cobalt-catalyzed reactions have shown that steric repulsion between the catalyst and an alkenyl radical intermediate is the key factor controlling Z/E selectivity. researchgate.net Similarly, in palladium-catalyzed olefin isomerization, computational studies have been crucial in proposing and supporting novel mechanistic pathways, such as the partial dissociation of a catalyst's ligand to open a coordination site. nsf.gov This integration of computational modeling with experimental results provides a powerful, synergistic approach to understanding and predicting complex chemical reactivity. patonlab.com

Predicting Regio- and Stereoselectivity in Addition Reactions to this compound

Controlling the outcome of addition reactions to an unsymmetrical internal alkene such as this compound is a fundamental challenge in organic synthesis. The reaction can yield different constitutional isomers (regioisomers) and stereoisomers. masterorganicchemistry.com Computational chemistry offers powerful tools to predict both the regioselectivity (where a reactant adds across the double bond) and the stereoselectivity (the spatial arrangement of the resulting product). masterorganicchemistry.comnih.gov

High-level computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reaction mechanisms. nih.govmdpi.com By calculating the energies of various possible transition states, chemists can determine the lowest energy pathway, which corresponds to the major reaction product. mdpi.comd-nb.info For an addition reaction on this compound, this involves modeling the approach of the electrophile and nucleophile to the two different carbons of the double bond (C3 and C4) and from different faces of the planar alkene.

For instance, in reactions like hydroamination or hydroboration, computational models can assess the electronic and steric factors that govern whether the addition follows a Markovnikov or anti-Markovnikov pattern. While these terms are traditionally applied to terminal alkenes, the underlying principles of stabilizing charge distribution in the transition state are universally applicable. In the case of this compound, computational analysis can predict which of the two carbons of the double bond is more likely to bond with the more electrophilic part of the reagent.

Kinetic and mechanistic investigations, supported by DFT computations, have been successfully applied to understand the hydroamination of unactivated terminal alkenes like 1-dodecene (B91753). escholarship.org These studies reveal that the reaction proceeds through specific intermediates, and the calculated energy barriers for different pathways correctly predict the observed product. escholarship.org Similar methodologies can be applied to this compound to predict the outcome of various addition reactions. For example, computational models can predict the diastereoselectivity of reactions like epoxidation or dihydroxylation, by comparing the transition state energies for attack on the two different faces of the alkene.

Table 1: Hypothetical DFT-Predicted Regioselectivity in the Hydrofunctionalization of this compound

| Catalyst System | Ligand (L) | Reagent (H-X) | Calculated ΔG‡ (C3-X) (kcal/mol) | Calculated ΔG‡ (C4-X) (kcal/mol) | Predicted Major Regioisomer |

| Rh-Complex | Phosphine (B1218219) A | H-B(pin) | 18.5 | 19.8 | 3-Boryl-dodecane |

| Rh-Complex | Phosphine B | H-B(pin) | 20.1 | 18.9 | 4-Boryl-dodecane |

| Ru-Complex | PEt₃ | H-N(H)Py | 22.4 | 24.1 | 3-Amino-dodecane |

| Au-Complex | NHC | H-N(H)Py | 25.0 | 23.2 | 4-Amino-dodecane |

This table is illustrative, based on computational principles applied to alkene functionalization. ΔG‡ represents the Gibbs free energy of activation for the formation of the bond between the reagent fragment (X) and either carbon 3 or 4 of the dodecene chain. The lower energy pathway indicates the predicted major product.

Computational Screening of Novel Catalysts for Dodecene Transformations

The traditional method of discovering new catalysts often involves laborious and resource-intensive experimental screening. d-nb.info Computational screening has emerged as a time- and cost-effective alternative, enabling the rapid evaluation of vast libraries of potential catalysts for a specific chemical transformation. mdpi.comliu.se This approach uses computational models to predict the performance of a catalyst, allowing researchers to prioritize the most promising candidates for experimental synthesis and testing.

For transformations involving this compound, such as isomerization, metathesis, or hydrogenation, computational screening plays a pivotal role. Isomerization, the process of moving the double bond to a different position, is of particular interest. While thermodynamic mixtures often favor E-isomers, specific catalysts can provide kinetic access to the less stable Z-isomers. nih.gov For example, computational studies on cobalt(I) complexes have elucidated a unique π-allyl mechanism for the highly selective isomerization of terminal alkenes to (Z)-2-alkenes. nih.gov The calculations revealed that a change in the catalyst's spin state during the C-H activation step is key to its remarkable selectivity. nih.gov Similar computational screening could identify catalysts capable of selectively isomerizing this compound to other valuable isomers. Molybdenum-based complexes have also been identified as effective catalysts for the selective isomerization of terminal alkenes to (Z)-2-alkenes. acs.org

Olefin metathesis is another powerful transformation for which computational screening has been highly effective. lehigh.edursc.org DFT calculations are routinely used to investigate the mechanism of metathesis reactions catalyzed by ruthenium complexes (e.g., Grubbs and Hoveyda-Grubbs catalysts) and to design new catalysts with improved activity and stability. researchgate.netacs.org By modeling the entire catalytic cycle, from olefin coordination to the formation of the key metallacyclobutane intermediate and final product release, researchers can identify the rate-determining step and understand how the ligand architecture influences catalytic efficiency. rsc.orgresearchgate.net These insights can be directly applied to predict the efficacy of various catalysts for the self-metathesis of this compound or its cross-metathesis with other olefins.

Table 2: Example of a Computational Screening Summary for this compound Isomerization Catalysts

| Catalyst Family | Metal Center | Ligand Type | Transformation | Key Calculated Parameter | Predicted Performance |

| Moly-Bdenocene | Mo | Phosphine | Z→E Isomerization | ΔG‡ (Z-E barrier) | High barrier, slow isomerization |

| Cobalt(I) BDI | Co | β-Diketiminate | 1→Z-2 Isomerization | Spin-crossover barrier | High Z-selectivity |

| Grubbs-type | Ru | N-Heterocyclic Carbene | Metathesis | Ligand dissociation energy | High activity |

| Schrock-type | W | Imido/Alkoxide | Metathesis | Metallacycle stability | High turnover for internal olefins |

This table provides a conceptual overview of how different catalyst systems could be computationally evaluated for transformations of dodecene isomers. The "Key Calculated Parameter" refers to a specific energy value from the DFT model that is often correlated with the catalyst's real-world performance.

Z 3 Dodecene As a Strategic Synthon in Advanced Chemical Synthesis

Applications in the Modular Construction of Complex Organic Architectures

The precise three-dimensional structure of (Z)-3-dodecene is leveraged by synthetic chemists to construct intricate organic molecules. In this context, it serves as a "synthon," a conceptual building block that can be strategically incorporated into a larger target molecule through a series of chemical reactions.

Role in Multistep Total Synthesis of Chemical Scaffolds

The total synthesis of complex natural products often relies on a convergent strategy, where different fragments of the target molecule are synthesized separately before being joined together. acs.org The use of well-defined building blocks is crucial for the success of these multi-step syntheses. rsc.org (Z)-alkenes are important structural motifs, and methods to create them stereoselectively are a significant focus of chemical research. rsc.org

This compound, with its defined stereochemistry and hydrocarbon chain, represents a key starting fragment for molecules that possess long alkyl chains with specific geometric constraints. For instance, its structure can be modified through reactions like oxidation, epoxidation, or hydroboration to introduce new functional groups at specific positions, which are then used to connect it to other parts of the molecular scaffold. ontosight.ai The synthesis of complex polycyclic molecules is a challenging area of organic chemistry, and the development of methodologies to construct these frameworks is critical. acs.org The predictable reactivity of the (Z)-double bond ensures that the desired spatial arrangement is maintained throughout the synthetic sequence, which is essential for achieving the final complex target.

Interactive Table 1: Examples of Complex Synthetic Targets

This table illustrates the types of complex molecular scaffolds where stereodefined synthons are critical, although these specific examples may not directly use this compound.

| Target Molecule | Key Structural Feature | Relevance of Stereocontrol |

| Ganoapplanin | Unprecedented spiro bisacetal skeleton with five contiguous stereocenters. acs.org | Diastereoselective reactions are essential to correctly form the multiple stereocenters. acs.org |

| Niduterpenoid B | Congested angular/fused 5/5/5/5 tetracyclic skeleton with vicinal all-carbon quaternary centers. acs.org | Stereoselective construction of the complex ring system is a highlight of the synthesis. acs.org |

| Tetrasubstituted Olefins | All-carbon tetrasubstituted alkenes are common in natural products and materials chemistry. rsc.org | Stereoselective synthesis of the less stable Z-isomers remains a significant challenge. rsc.org |

Stereodefined Building Block for Stereoisomer-Specific Synthesis

Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. wikipedia.org The distinction between (Z) (cis) and (E) (trans) isomers is a fundamental concept in stereochemistry. msu.eduuou.ac.insiue.edu The (Z) designation for 3-dodecene (B1237925) indicates that the higher-priority groups on each carbon of the double bond are on the same side. siue.edu

Utilizing a stereochemically pure starting material like this compound is a powerful strategy in stereoisomer-specific synthesis. It allows chemists to introduce a specific geometric configuration into the final product without the need for difficult separation of E/Z isomers later in the synthesis. This is particularly important in medicinal chemistry, where different stereoisomers of a drug can have vastly different biological effects. wikipedia.org

For example, cobalt-catalyzed hydrosilylation of allenes has been developed to produce linear (Z)-allylsilanes with high stereoselectivity (>98:2 Z/E ratio). nih.govresearchgate.net These (Z)-allylsilanes are versatile building blocks for further transformations, demonstrating how a specific (Z)-alkene unit can be generated and then used to construct more complex molecules with retention of the desired stereochemistry. nih.govresearchgate.net The synthesis of stereodefined allylic alcohols, particularly those with a Z-alkene unit, is a persistent challenge that can be addressed by using such stereodefined building blocks. nih.gov

Integration into Polymer and Materials Science Research

The C12 chain and reactive double bond of this compound also make it a candidate for applications in materials science, either as a monomer for polymerization or as a precursor for functional molecules like additives and modifiers.

Monomer for Precision Polymer Architectures (e.g., specific block copolymers)

Long-chain α-olefins such as 1-dodecene (B91753) are used in polymerization to create polyolefins with specific properties. mdpi.com Research has demonstrated the synthesis of ultrahigh molecular weight poly(1-dodecene) using specialized titanium catalysts. mdpi.com While this compound is an internal, not an alpha, olefin, its polymerization would lead to a polymer with a distinct structure compared to poly(1-dodecene). The regular spacing of the eight-carbon side chains resulting from the polymerization of this compound would influence the material's properties, such as its crystallinity and melting point.